Cas no 1341481-76-2 (1-(2-ethylpyrimidin-5-yl)methanamine)
1-(2-ethylpyrimidin-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-ETHYLPYRIMIDIN-5-YL)METHANAMINE
- 1-(2-ethylpyrimidin-5-yl)methanamine
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- Inchi: 1S/C7H11N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2-3,8H2,1H3
- InChI Key: DJRJQPZEQQPFGG-UHFFFAOYSA-N
- SMILES: N1C=C(C=NC=1CC)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 86.9
- Topological Polar Surface Area: 51.8
1-(2-ethylpyrimidin-5-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089001031-5g |
(2-Ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 97% | 5g |
2,050.20 USD | 2021-06-01 | |
| Alichem | A089001031-10g |
(2-Ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 97% | 10g |
2,894.40 USD | 2021-06-01 | |
| Alichem | A089001031-25g |
(2-Ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 97% | 25g |
4,690.00 USD | 2021-06-01 | |
| Chemenu | CM494562-1g |
(2-Ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 98% | 1g |
$582 | 2023-02-02 | |
| Enamine | EN300-157680-0.05g |
(2-ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 0.05g |
$202.0 | 2023-06-08 | ||
| Enamine | EN300-157680-0.1g |
(2-ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 0.1g |
$301.0 | 2023-06-08 | ||
| Enamine | EN300-157680-0.25g |
(2-ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 0.25g |
$431.0 | 2023-06-08 | ||
| Enamine | EN300-157680-0.5g |
(2-ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 0.5g |
$679.0 | 2023-06-08 | ||
| Enamine | EN300-157680-1.0g |
(2-ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 1g |
$871.0 | 2023-06-08 | ||
| Enamine | EN300-157680-2.5g |
(2-ethylpyrimidin-5-yl)methanamine |
1341481-76-2 | 2.5g |
$1707.0 | 2023-06-08 |
1-(2-ethylpyrimidin-5-yl)methanamine Suppliers
1-(2-ethylpyrimidin-5-yl)methanamine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(2-ethylpyrimidin-5-yl)methanamine
1-(2-Ethylpyrimidin-5-yl)methanamine: A Comprehensive Overview
The compound with CAS No. 1341481-76-2, commonly referred to as 1-(2-ethylpyrimidin-5-yl)methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse applications in drug discovery and materials science. The structure of 1-(2-ethylpyrimidin-5-yl)methanamine consists of a pyrimidine ring substituted with an ethyl group at position 2 and a methanamine group at position 5. This unique arrangement imparts the molecule with interesting chemical properties and potential biological activities.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of 1-(2-ethylpyrimidin-5-yl)methanamine as a lead compound in the design of kinase inhibitors, which are crucial for targeting various disease pathways, including cancer and inflammatory disorders. The methanamine group in the molecule is particularly significant, as it can act as a hydrogen bond donor, enhancing its interaction with biological targets.
The synthesis of 1-(2-ethylpyrimidin-5-yl)methanamine involves a series of well-established organic reactions. Typically, the pyrimidine ring is synthesized via a nucleophilic substitution or condensation reaction, followed by the introduction of the ethyl and methanamine substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes.
In terms of applications, 1-(2-ethylpyrimidin-5-yl)methanamine has shown promise in several areas. For example, its ability to act as a chelating agent makes it a valuable component in coordination chemistry and metallopharmaceuticals. Additionally, the compound has been investigated for its role in supramolecular chemistry, where it can serve as a building block for self-assembling structures with potential applications in nanotechnology.
One of the most exciting developments involving 1-(2-ethylpyrimidin-5-yl)methanamine is its use in drug delivery systems. Researchers have demonstrated that this compound can be incorporated into polymer-based nanocarriers to enhance drug solubility and bioavailability. This innovation has opened new avenues for treating diseases that require targeted drug delivery, such as neurodegenerative disorders and cardiovascular diseases.
From a structural standpoint, 1-(2-ethylpyrimidin-5-yl)methanamine exhibits remarkable stability due to the aromaticity of the pyrimidine ring. This stability ensures that the compound retains its functionality under various chemical and physiological conditions, making it suitable for both laboratory studies and industrial applications.
In conclusion, 1-(2-Ethylpyrimidin-5-Yl)Methanamine (CAS No. 134148176) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As scientists continue to explore its potential, this compound is likely to contribute significantly to the advancement of medicine and materials science.
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